molecular formula C26H32N4O2S B2894522 N-(2-methylcyclohexyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide CAS No. 1242878-90-5

N-(2-methylcyclohexyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide

Cat. No. B2894522
M. Wt: 464.63
InChI Key: MQWORZVVJBJNOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylcyclohexyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide is a useful research compound. Its molecular formula is C26H32N4O2S and its molecular weight is 464.63. The purity is usually 95%.
BenchChem offers high-quality N-(2-methylcyclohexyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methylcyclohexyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radioligand Development for PET Studies

Compounds structurally related to the query are used in the development of radioligands for Positron Emission Tomography (PET) studies. For example, WAY-100635, a compound with a piperazine ring structurally similar to piperidine, has been labeled with carbon-11 to study 5-HT1A receptors in the human brain (Osman et al., 1996). This demonstrates the application of complex molecules in neuroscience research, specifically in visualizing and quantifying receptor sites in living organisms.

Insect Repellent Efficacy Studies

Compounds with piperidine components have been evaluated for their repellent efficacy against various insects, indicating their potential utility in developing protective agents against disease vectors (Debboun et al., 2000). This research can contribute to public health by providing insights into effective compounds for preventing insect-borne diseases.

Pharmacokinetic Studies

The pharmacokinetics of compounds, including their disposition, metabolism, and excretion in humans, are crucial for drug development. For instance, SB-649868, a compound with a piperidine component, has been studied for its potential in treating insomnia, with comprehensive analysis on its metabolization and elimination pathways (Renzulli et al., 2011). Such studies are vital for understanding the safety and efficacy of new therapeutic agents.

Exposure and Risk Assessment Studies

Understanding human exposure to various compounds, including those with pyrimidine and piperidine structures, is essential for assessing potential health risks. Studies measuring the levels of specific compounds or their metabolites in human samples provide insights into the extent of environmental or dietary exposure (Ushiyama et al., 1991). This research is crucial for evaluating the carcinogenic potential of dietary components and for developing guidelines to minimize risk.

properties

IUPAC Name

N-(2-methylcyclohexyl)-1-[7-(4-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O2S/c1-16-9-11-18(12-10-16)20-15-33-23-22(20)28-26(29-25(23)32)30-13-5-7-19(14-30)24(31)27-21-8-4-3-6-17(21)2/h9-12,15,17,19,21H,3-8,13-14H2,1-2H3,(H,27,31)(H,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWORZVVJBJNOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)C2CCCN(C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylcyclohexyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.